N-phenyl-2-(pyrrolidin-1-yl)propanamide
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Overview
Description
N-phenyl-2-(pyrrolidin-1-yl)propanamide is a chemical compound that belongs to the class of amides It features a phenyl group attached to a propanamide backbone, which is further substituted with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(pyrrolidin-1-yl)propanamide typically involves the reaction of phenylacetic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-2-(pyrrolidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anticonvulsant and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-2-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain receptors or enzymes, leading to its observed pharmacological effects. The compound may interact with ion channels or neurotransmitter receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(pyrrolidin-1-yl)propanamide: A similar compound with a benzyl group instead of a phenyl group.
2-(2,5-dioxopyrrolidin-1-yl)propanamide: A derivative with a dioxopyrrolidine ring.
2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamide: Another derivative with a methyl group substitution.
Uniqueness
N-phenyl-2-(pyrrolidin-1-yl)propanamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a phenyl group with a pyrrolidine ring and a propanamide backbone allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-phenyl-2-pyrrolidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(15-9-5-6-10-15)13(16)14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGDDPOWECEJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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